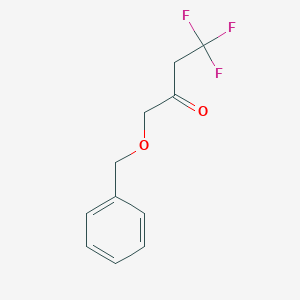

1-(Benzyloxy)-4,4,4-trifluorobutan-2-one

Description

Contextualization within Fluorine-Containing Organic Compounds and β-Keto Esters/Ketones

The unique properties of 1-(Benzyloxy)-4,4,4-trifluorobutan-2-one are best understood by examining its position within two significant classes of organic molecules: fluorine-containing compounds and β-dicarbonyl compounds.

Fluorine-Containing Organic Compounds: The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.net The trifluoromethyl (-CF3) group, in particular, is a key functional group in pharmaceutical and agrochemical development. bohrium.com Its strong electron-withdrawing nature and high electronegativity can influence a molecule's acidity, basicity, and reactivity. wikipedia.orgfiveable.me Furthermore, the CF3 group is known to enhance metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of drug candidates. fiveable.memdpi.com The replacement of a methyl group with a trifluoromethyl group is a common strategy in drug design to enhance efficacy and protect against metabolic degradation. wikipedia.orgmdpi.com

| Property | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) | Reference |

|---|---|---|---|

| Electronegativity | Lower | Significantly Higher (strong electron-withdrawing effect) | wikipedia.org |

| Lipophilicity | Moderate | Higher (enhances membrane permeability) | mdpi.com |

| Metabolic Stability | Susceptible to oxidation | Resistant to metabolic degradation due to strong C-F bonds | fiveable.me |

| Steric Profile | Smaller van der Waals radius | Larger, but considered a bioisostere for chlorine | wikipedia.orgmdpi.com |

β-Keto Esters/Ketones: Compounds containing a ketone group at the β-position relative to another carbonyl group (like an ester or another ketone) are known as β-dicarbonyls. These structures are exceptionally versatile in organic synthesis. mdpi.com The methylene (B1212753) group situated between the two carbonyls is particularly acidic and can be easily deprotonated to form a stable enolate, which can then act as a nucleophile in a wide array of carbon-carbon bond-forming reactions. This reactivity makes β-keto esters and ketones fundamental building blocks for synthesizing a variety of cyclic and acyclic compounds. mdpi.com

1-(Benzyloxy)-4,4,4-trifluorobutan-2-one is a trifluoromethyl β-alkoxy ketone. It embodies the characteristics of both classes: the potent trifluoromethyl group modifies its electronic properties and provides a site for incorporating fluorine into larger structures, while the β-keto functionality offers a reactive handle for synthetic manipulations.

Significance as a Versatile Synthetic Synthon for Advanced Molecular Architectures

In the context of retrosynthetic analysis, a "synthon" is a conceptual unit that represents a potential starting material in the synthesis of a target molecule. wikipedia.org 1-(Benzyloxy)-4,4,4-trifluorobutan-2-one serves as a highly effective synthon, providing access to complex, fluorinated molecules. Its utility stems from the distinct roles of its constituent parts.

The primary value of this compound lies in its ability to introduce a trifluoromethyl ketone moiety into a molecule. This is a crucial step in the synthesis of many trifluoromethyl-containing heterocycles, which are prominent in medicinal chemistry. nih.govresearchgate.net For instance, similar trifluoromethylated β-dicarbonyl compounds are used as precursors for a diverse range of heterocycles like oxazoles, thiazoles, and pyridines. nih.gov

The benzyloxy group (-OCH2Ph) plays a crucial role as a protecting group for a hydroxyl function. This allows chemists to perform reactions at other parts of the molecule without affecting the oxygen atom. At a later stage in the synthesis, the benzyl (B1604629) group can be selectively removed under mild conditions to reveal a free hydroxyl group, which can then be used for further functionalization. google.com A patent describes a synthetic route where a benzyloxy-substituted alkyl-trifluoromethyl ketone is first prepared by reacting ethyl trifluoroacetate (B77799) with a Grignard reagent, subsequently reduced, and finally hydrolyzed (debenzylated) to yield 4,4,4-trifluoro-1-butanol. google.comchemicalbook.com This demonstrates the utility of the benzyloxy ketone structure as a masked alcohol.

| Structural Feature | Function in Synthesis | Potential Applications | Reference |

|---|---|---|---|

| Trifluoromethyl Ketone | Electrophilic center for nucleophilic attack; precursor for introducing the -CF3 group. | Synthesis of trifluoromethylated heterocycles, alcohols, and other functionalized molecules. | researchgate.netnih.gov |

| Active Methylene | Site for enolate formation, allowing for alkylation and condensation reactions. | Chain extension and construction of complex carbon skeletons. | mdpi.com |

| Benzyloxy Group | Protecting group for a hydroxyl functionality. | Multi-step synthesis where a hydroxyl group needs to be revealed at a later stage. | google.comnih.gov |

The combination of these features in a single molecule makes 1-(Benzyloxy)-4,4,4-trifluorobutan-2-one a powerful tool for building advanced molecular architectures that incorporate the desirable properties of fluorine.

Structure

3D Structure

Properties

IUPAC Name |

4,4,4-trifluoro-1-phenylmethoxybutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c12-11(13,14)6-10(15)8-16-7-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRIEBHNJAOGCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(=O)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Chemical Synthesis of 1 Benzyloxy 4,4,4 Trifluorobutan 2 One

Retrosynthetic Disconnections and Key Precursor Selection

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. amazonaws.comdeanfrancispress.com For 1-(benzyloxy)-4,4,4-trifluorobutan-2-one, the primary disconnections involve the carbon-carbon and carbon-oxygen bonds that form the core structure.

A logical disconnection is at the C2-C3 bond, suggesting a synthesis from a trifluoroacetyl synthon and a benzyloxy-containing nucleophile. This approach leads to precursors such as ethyl trifluoroacetate (B77799) and a benzyloxy-substituted Grignard reagent. google.com Another key disconnection is the ether linkage of the benzyloxy group, which can be formed by reacting a suitable alcohol with a benzyl (B1604629) halide. orgsyn.org

The selection of precursors is guided by their commercial availability, stability, and reactivity. Common precursors identified through retrosynthetic analysis include:

Ethyl trifluoroacetate

Benzyl bromide

3-Bromo-1,1,1-trifluoropropane

Benzyloxyacetyl chloride

These precursors provide the necessary carbon framework and functional groups for the construction of the target molecule.

Classical Synthetic Approaches and Underlying Reaction Mechanisms

Classical methods for synthesizing 1-(benzyloxy)-4,4,4-trifluorobutan-2-one often rely on well-established reaction types, such as condensation reactions and nucleophilic substitutions.

The formation of the butanone skeleton is a critical step in the synthesis. One common approach is the Claisen condensation reaction. For instance, the reaction of ethyl trifluoroacetate with the enolate of a benzyloxy-containing ketone or ester can form the β-keto ester intermediate, which can then be decarboxylated to yield the desired butanone.

A specific example involves the reaction of 1-[4-(benzyloxy)phenyl]ethanone with ethyl trifluoroacetate in the presence of a strong base like sodium methoxide. researchgate.net The mechanism involves the deprotonation of the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the trifluoroacetate. Subsequent elimination of the ethoxide group yields the β-diketone, which exists in equilibrium with its enol form. researchgate.net

The introduction of the trifluoromethyl (CF3) group and the benzyloxy group requires specific chemical transformations.

Trifluoromethyl Group Installation: The CF3 group is often introduced using reagents like ethyl trifluoroacetate, as seen in the Claisen condensation. google.comresearchgate.net Another method involves the reaction of a suitable precursor with trifluoroacetic anhydride. google.com

Benzyloxy Group Installation: The benzyloxy group is typically introduced via a Williamson ether synthesis. This involves the reaction of an alcohol with a benzyl halide (e.g., benzyl bromide) in the presence of a base. orgsyn.org Alternatively, benzylation can be achieved using benzyl trichloroacetimidate under acidic conditions or with 2-benzyloxy-1-methylpyridinium triflate, which does not require acidic or basic promoters. orgsyn.org

| Reagent | Moiety Installed | Reaction Type |

| Ethyl trifluoroacetate | Trifluoromethyl | Claisen Condensation |

| Trifluoroacetic anhydride | Trifluoromethyl | Acylation |

| Benzyl bromide | Benzyloxy | Williamson Ether Synthesis |

| Benzyl trichloroacetimidate | Benzyloxy | Acid-catalyzed etherification |

| 2-Benzyloxy-1-methylpyridinium triflate | Benzyloxy | Etherification |

Modern Catalytic and Stereoselective Synthesis Strategies

Modern synthetic methods focus on improving efficiency, selectivity, and sustainability. Catalytic and stereoselective approaches are at the forefront of these advancements.

For the synthesis of chiral molecules, asymmetric catalysis is a powerful tool. While specific examples for the asymmetric synthesis of 1-(benzyloxy)-4,4,4-trifluorobutan-2-one are not extensively detailed in the provided search results, general strategies for the enantioselective synthesis of related fluorinated compounds can be inferred.

Chiral catalysts, such as those based on transition metals (e.g., copper, palladium) or organocatalysts, can be employed to control the stereochemistry of key bond-forming reactions. nih.govbeilstein-journals.org For example, asymmetric aldol reactions or Henry reactions using chiral catalysts can establish stereocenters with high enantioselectivity. beilstein-journals.orgnih.gov In the context of the target molecule, a chiral catalyst could be used in the condensation step to produce an enantiomerically enriched product. The use of chiral vanadyl methoxide complexes has been reported for the asymmetric 1,2-oxytrifluoromethylation of styrenes, demonstrating a modern approach to installing trifluoromethyl groups with stereocontrol. nih.govsemanticscholar.org

Catalytic routes offer several advantages over stoichiometric methods, including milder reaction conditions, lower waste generation, and higher atom economy. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be used to form C-C bonds efficiently. nih.gov While not directly applied to the synthesis of the target molecule in the provided results, such methods could be adapted.

The use of phase-transfer catalysts can also enhance reaction efficiency, particularly in reactions involving immiscible reactants. escholarship.org In the synthesis of fluorinated compounds, chiral anionic phase-transfer catalysts have been used to achieve high diastereo- and enantioselectivities in fluorocyclization reactions. escholarship.org

Principles of Green Chemistry in Synthetic Route Optimization

The application of green chemistry principles to the synthesis of 1-(benzyloxy)-4,4,4-trifluorobutan-2-one aims to reduce the environmental footprint of the manufacturing process. This involves a holistic approach to chemical synthesis, considering all aspects from starting materials to final product purification. The primary goals are to enhance efficiency, minimize waste, and use less hazardous substances.

The choice of solvents and reagents is a cornerstone of green chemistry, as they often constitute the bulk of the material used in a chemical process and contribute significantly to its environmental impact. nih.gov

Solvent Selection:

Traditional organic synthesis often employs volatile and hazardous solvents. For instance, a plausible synthesis of 1-(benzyloxy)-4,4,4-trifluorobutan-2-one could involve the reaction of an enolate with a trifluoroacetylating agent, a reaction typically carried out in solvents like tetrahydrofuran (THF), diethyl ether, or chlorinated solvents like dichloromethane (DCM). google.comresearchgate.net These solvents are associated with various environmental, health, and safety concerns.

Below is a comparative table of traditional and greener solvent alternatives.

| Solvent | Type | Key Environmental/Safety Concerns | Greener Alternative(s) |

| Dichloromethane (DCM) | Chlorinated | Suspected carcinogen, high volatility, persistent | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) youtube.comsigmaaldrich.com |

| Tetrahydrofuran (THF) | Ether | Forms explosive peroxides, high volatility | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) sigmaaldrich.com |

| Toluene | Aromatic | Toxic, volatile, derived from petroleum | Anisole, p-Cymene |

| Dimethylformamide (DMF) | Amide | Reprotoxic, high boiling point (difficult to remove) | Cyrene™, Dimethyl carbonate (DMC) youtube.com |

Interactive Data Table: Comparison of Solvents You can sort the table by clicking on the headers.

| Solvent | Classification | Primary Hazard(s) | Potential Greener Substitute |

|---|---|---|---|

| Dichloromethane | Traditional | Carcinogenicity, Volatility | 2-MeTHF, CPME |

| Tetrahydrofuran | Traditional | Peroxide formation, Volatility | 2-MeTHF, CPME |

| Toluene | Traditional | Toxicity, Flammability | Anisole |

| Dimethylformamide | Traditional | Reproductive toxicity | Cyrene™ |

| 2-Methyltetrahydrofuran | Greener | Lower peroxide formation than THF | - |

| Cyclopentyl methyl ether | Greener | Resistant to peroxide formation | - |

| Cyrene™ | Greener | Biodegradable, bio-derived | - |

Reagent Selection:

The selection of reagents also plays a crucial role in the greenness of a synthetic route. A common method for synthesizing β-keto esters and ketones is the Claisen condensation, which typically requires a strong, stoichiometric base to generate an enolate. Bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are effective but pose significant safety hazards and generate stoichiometric waste.

A greener approach would involve the use of catalytic amounts of a base or the use of a less hazardous, solid-supported base that can be easily removed from the reaction mixture by filtration.

For the trifluoroacetylation step, trifluoroacetic anhydride is a highly reactive but also expensive and corrosive reagent. google.com Ethyl trifluoroacetate is a more common and less hazardous alternative. google.com The development of catalytic methods for trifluoroacetylation that avoid the use of stoichiometric activating agents would represent a significant advancement in green chemistry. wordpress.com

Atom Economy:

Atom economy is a concept that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. york.ac.uk A reaction with high atom economy is considered "greener" because it generates less waste. studymind.co.uk The formula for calculating percent atom economy is:

Percent Atom Economy = (Molecular Mass of Desired Product / Total Molecular Mass of All Reactants) x 100 libretexts.org

For a hypothetical synthesis of 1-(benzyloxy)-4,4,4-trifluorobutan-2-one via a Claisen-type condensation of benzyl methyl ether with ethyl trifluoroacetate, the balanced chemical equation would be:

C₆H₅CH₂OCH₃ + CF₃COOC₂H₅ → C₁₁H₁₁F₃O₂ + C₂H₅OH (Benzyl methyl ether + Ethyl trifluoroacetate → 1-(Benzyloxy)-4,4,4-trifluorobutan-2-one + Ethanol)

The calculation for the atom economy of this reaction is presented in the table below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Benzyl methyl ether | C₈H₁₀O | 122.16 | Reactant |

| Ethyl trifluoroacetate | C₄H₅F₃O₂ | 142.08 | Reactant |

| 1-(Benzyloxy)-4,4,4-trifluorobutan-2-one | C₁₁H₁₁F₃O₂ | 232.20 | Desired Product |

| Ethanol | C₂H₆O | 46.07 | Byproduct |

Atom Economy Calculation:

Total Mass of Reactants = 122.16 + 142.08 = 264.24 g/mol

Mass of Desired Product = 232.20 g/mol

Percent Atom Economy = (232.20 / 264.24) x 100 = 87.87%

This reaction demonstrates a relatively high atom economy. However, it's important to note that this calculation does not account for solvents, reagents used in excess, or materials used in the workup and purification stages. york.ac.uk

Waste Minimization:

Waste minimization in process design encompasses a broader set of strategies than atom economy alone. It involves designing the entire synthetic process to reduce or eliminate waste generation at every step. Key strategies for minimizing waste in the synthesis of 1-(benzyloxy)-4,4,4-trifluorobutan-2-one include:

Catalytic Reagents: Employing catalysts instead of stoichiometric reagents can dramatically reduce waste. For example, developing a catalytic method for the condensation step would be a significant improvement over using a full equivalent of a strong base.

Process Intensification: Combining multiple reaction steps into a single pot (a "one-pot" synthesis) can reduce the need for intermediate workup and purification steps, thereby minimizing solvent use and waste generation.

Solvent Recycling: When the use of solvents is unavoidable, implementing a robust solvent recycling program can significantly reduce the environmental impact. nih.gov This requires selecting solvents that are easily separable from the reaction mixture and can be purified for reuse.

Avoiding Protecting Groups: Synthetic steps that introduce and then remove protecting groups inherently have low atom economy and generate waste. Designing a synthetic route that avoids the need for protecting groups is a key principle of green process design.

By integrating these principles of green chemistry into the design of the synthesis for 1-(benzyloxy)-4,4,4-trifluorobutan-2-one, it is possible to develop a process that is not only efficient and economically viable but also environmentally responsible.

Applications of 1 Benzyloxy 4,4,4 Trifluorobutan 2 One As a Key Synthetic Intermediate

Role in the Generation of Chiral Fluorinated Building Blocks

The synthesis of enantiomerically pure compounds is a critical endeavor in drug discovery, as the chirality of a molecule dictates its biological activity. 1-(Benzyloxy)-4,4,4-trifluorobutan-2-one serves as a prochiral substrate, meaning it can be converted into a chiral molecule. The ketone functional group is a prime target for asymmetric reduction, a powerful method for creating a stereogenic center.

The reduction of the carbonyl group in 1-(Benzyloxy)-4,4,4-trifluorobutan-2-one yields the corresponding chiral alcohol, 1-(benzyloxy)-4,4,4-trifluorobutan-2-ol. This resulting chiral alcohol is a valuable fluorinated building block, containing both a hydroxyl group and a trifluoromethyl moiety. The hydroxyl group can be further functionalized, allowing for its incorporation into a wide range of larger, more complex molecules. The benzyloxy group, a common protecting group in organic synthesis, can be selectively removed under mild conditions to reveal a primary alcohol, providing an additional handle for synthetic transformations.

While specific studies detailing the enantioselective reduction of 1-(Benzyloxy)-4,4,4-trifluorobutan-2-one are not extensively documented in the reviewed literature, the reduction of similar benzyloxy-substituted alkyl-trifluoromethyl ketones is a known synthetic strategy. For instance, a patented process for the synthesis of 4,4,4-trifluoro-1-butanol utilizes the reduction of a (2-benzyloxyethyl)-trifluoromethyl ketone as a key step. google.com This highlights the general utility of this type of transformation in creating valuable fluorinated intermediates.

Table 1: Potential Chiral Building Blocks from 1-(Benzyloxy)-4,4,4-trifluorobutan-2-one

| Precursor | Transformation | Product | Potential Applications |

|---|

Precursor for Advanced Pharmaceutical Scaffolds and Medicinal Chemistry Lead Compounds

The trifluoromethyl group is a highly sought-after substituent in medicinal chemistry due to its profound effects on a molecule's physicochemical properties. jelsciences.comdigitellinc.com Its strong electron-withdrawing nature and high lipophilicity can significantly improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target.

Rational Design and Synthesis of Bioactive Trifluoromethylated Entities

While direct examples of the application of 1-(Benzyloxy)-4,4,4-trifluorobutan-2-one in the rational design of specific pharmaceutical scaffolds are not prevalent in the surveyed literature, its structural motifs are highly relevant. The trifluoromethyl ketone moiety is a known pharmacophore and a versatile synthetic handle. The benzyloxy group provides a protected primary alcohol that can be deprotected and functionalized at a later stage of a synthetic sequence.

The introduction of a trifluoromethyl group can enhance the lipophilicity and metabolic stability of a potential drug molecule. digitellinc.com The strategic placement of this group is a key aspect of rational drug design. Building blocks like 1-(Benzyloxy)-4,4,4-trifluorobutan-2-one provide a means to incorporate the trifluoromethyl group into a carbon skeleton that can be further elaborated into a variety of molecular scaffolds.

Stereoselective Access to Complex Drug Intermediates

The development of stereoselective synthetic routes is paramount in medicinal chemistry to ensure the production of a single, desired enantiomer of a drug. As discussed in section 4.1, the ketone functionality of 1-(Benzyloxy)-4,4,4-trifluorobutan-2-one is amenable to stereoselective reduction. The resulting chiral alcohol is a key intermediate for the synthesis of more complex chiral molecules.

Although specific examples of complex drug intermediates synthesized from this particular ketone were not identified in the reviewed literature, the general strategy is well-established. Chiral alcohols are fundamental building blocks in the synthesis of a vast array of pharmaceuticals. The presence of the trifluoromethyl group in the chiral alcohol derived from 1-(Benzyloxy)-4,4,4-trifluorobutan-2-one makes it a particularly attractive intermediate for the synthesis of novel, fluorinated drug candidates.

Utility in the Construction of Natural Product Analogues and Derivatives

Natural products have historically been a rich source of inspiration for the development of new drugs. The synthesis of natural product analogues, where the original structure is systematically modified, is a common strategy to improve potency, selectivity, and pharmacokinetic properties.

The incorporation of fluorine, and specifically the trifluoromethyl group, into natural product scaffolds is a promising approach to generate novel analogues with enhanced biological activity. However, a review of the available literature did not yield specific examples of 1-(Benzyloxy)-4,4,4-trifluorobutan-2-one being utilized in the construction of natural product analogues or derivatives. The development of synthetic methodologies to incorporate small, fluorinated fragments like the one that can be derived from this ketone into complex natural product skeletons remains an active area of research.

Contributions to Agrochemical and Advanced Material Research

The influence of fluorinated compounds extends beyond medicine into the realms of agriculture and materials science. In agrochemicals, the trifluoromethyl group is a common feature in many modern herbicides, insecticides, and fungicides, often contributing to their enhanced efficacy and metabolic stability.

While direct applications of 1-(Benzyloxy)-4,4,4-trifluorobutan-2-one in agrochemical synthesis are not explicitly detailed, structurally similar building blocks are of significant importance. For example, ethyl 4,4,4-trifluoro-3-oxobutanoate is a key intermediate in the synthesis of several herbicides. nih.gov This suggests the potential of trifluoromethyl ketones as valuable precursors in this field.

In the area of advanced materials, fluorinated compounds are used in the production of liquid crystals, polymers, and other materials with unique properties. A patent for the synthesis of 4,4,4-trifluoro-1-butanol, a potential reduction product of 1-(Benzyloxy)-4,4,4-trifluorobutan-2-one, notes its utility in the preparation of liquid crystal materials and organic conductors. google.com This provides an indirect but significant link between this chemical intermediate and the field of advanced materials.

Table 2: Related Trifluoromethylated Building Blocks and Their Applications

| Compound | Application Area | Example Product Class |

|---|---|---|

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Agrochemicals | Herbicides nih.gov |

Advanced Derivatization and Functionalization Strategies for 1 Benzyloxy 4,4,4 Trifluorobutan 2 One

Modifications at the Carbonyl Group for Expanded Molecular Diversity

The carbonyl group in 1-(benzyloxy)-4,4,4-trifluorobutan-2-one is the primary site for reactions that expand the molecular framework. Its electrophilicity, enhanced by the adjacent trifluoromethyl group, facilitates reactions with a wide range of nucleophiles.

The condensation of the carbonyl group with primary amines and their derivatives is a fundamental strategy for introducing nitrogen-containing functionalities. These reactions typically proceed via nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond. masterorganicchemistry.comlibretexts.org

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) under mildly acidic conditions yields the corresponding imines. The formation of these C=N bonds is a reversible process, and the resulting imines are valuable intermediates for synthesizing more complex amines via reduction or for use in cycloaddition reactions. masterorganicchemistry.comnih.gov The mechanism involves the initial formation of a carbinolamine intermediate, which then dehydrates to the imine. libretexts.orglibretexts.org

Hydrazones: Condensation with hydrazine (H₂N-NH₂) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) produces hydrazones. mdpi.com Trifluoromethyl-substituted hydrazones are stable compounds and serve as versatile building blocks in heterocyclic synthesis, such as the formation of pyrazoles and pyrazolidines. nih.govnih.gov The reaction between a trifluoromethyl ketone and a hydrazine can be a direct and efficient method for creating these structures. acs.org

Oximes: Treatment of the ketone with hydroxylamine (H₂N-OH) results in the formation of oximes. wikipedia.org This reaction is a reliable method for the derivatization of ketones and aldehydes. wikipedia.orgresearchgate.net The resulting oximes are crystalline solids and can be used for purification and characterization. libretexts.org Furthermore, oximes can be rearranged (e.g., Beckmann rearrangement) to form amides or reduced to form amines, highlighting their synthetic utility.

| Reactant | Product Class | General Reaction Conditions | Synthetic Utility of Product |

|---|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Mildly acidic catalyst, removal of water | Intermediates for reduction to secondary amines, cycloadditions. masterorganicchemistry.comnih.gov |

| Hydrazine/Substituted Hydrazines (R-NH-NH₂) | Hydrazone | Acid or base catalysis | Precursors for heterocyclic synthesis (e.g., pyrazoles), C-C bond formation. nih.govnih.gov |

| Hydroxylamine (H₂N-OH) | Oxime | Mild acid or base | Purification, reduction to amines, Beckmann rearrangement to amides. wikipedia.org |

The carbonyl group itself, or more commonly the C=N bond of its imine or hydrazone derivatives, can participate in cycloaddition reactions to construct various heterocyclic systems. These reactions are powerful tools for building molecular complexity in a stereocontrolled manner.

[4+2] Cycloadditions (Diels-Alder Reactions): While the ketone carbonyl group is generally a poor dienophile, its reactivity can be enhanced by Lewis acid catalysis. More commonly, the imine or oxime derivatives of 1-(benzyloxy)-4,4,4-trifluorobutan-2-one can act as dienophiles in reactions with electron-rich dienes to form six-membered nitrogen-containing heterocycles.

1,3-Dipolar Cycloadditions: Trifluoroacetaldehyde hydrazones have been shown to undergo diastereoselective 1,3-dipolar cycloaddition reactions with α,β-unsaturated ketones to yield polysubstituted pyrazolidines and pyrazolines. nih.gov This reactivity can be extended to hydrazones derived from 1-(benzyloxy)-4,4,4-trifluorobutan-2-one, reacting with various dipolarophiles to create five-membered heterocyclic rings.

Other Cycloadditions: Imines derived from the parent ketone can undergo [2+2] cycloadditions with ketenes to form β-lactams or formal [5+2] cycloadditions with cyclic carboxylic acid anhydrides to produce 1,3-oxazepine derivatives. researchgate.net

Manipulations of the Benzyloxy Protecting Group and Subsequent Chemical Transformations

The benzyloxy group serves as a robust protecting group for the primary alcohol but also presents opportunities for functionalization at its benzylic position or derivatization after its removal.

The benzylic C-H bonds of the benzyloxy group are susceptible to radical or oxidative functionalization. This allows for the introduction of new substituents on the protecting group itself without affecting the core structure of the molecule. For instance, photocatalytic methods have been developed for the oxidative trifluoroacetoxylation of benzylic C-H bonds, which could be applied to this system. nsf.gov Such transformations can introduce new functional groups, like hydroxyl or amino groups, onto the benzene ring of the protecting group, which can then be used for further modifications.

The primary utility of the benzyloxy group is as a protecting group for a primary hydroxyl function. Its removal, typically through catalytic hydrogenation (e.g., H₂ over Pd/C), unmasks the alcohol, yielding 1,1,1-trifluoro-4-hydroxybutan-2-one. This versatile intermediate can undergo a wide array of subsequent derivatization reactions.

Esterification: The hydroxyl group can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids (under conditions like DCC or EDC coupling) to form a diverse range of esters.

Etherification: Reaction with alkyl halides or sulfonates under basic conditions (e.g., Williamson ether synthesis) yields various ethers.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of standard oxidizing agents (e.g., PCC, DMP, or TEMPO-based systems).

These derivatization strategies significantly increase the structural diversity of compounds that can be accessed from the parent ketone. nih.govnih.govresearchgate.net

| Reaction Type | Reagent Class | Product Functional Group | Example Conditions |

|---|---|---|---|

| Esterification | Acyl Halide / Anhydride | Ester (-O-C=O)-R) | Pyridine, DMAP |

| Etherification | Alkyl Halide (R-X) | Ether (-O-R) | NaH, THF |

| Oxidation | Oxidizing Agent | Aldehyde (-CHO) | PCC, CH₂Cl₂ |

| Oxidation | Strong Oxidizing Agent | Carboxylic Acid (-COOH) | Jones Reagent (CrO₃/H₂SO₄) |

Strategies for Modifying the Trifluoromethyl Moiety

The trifluoromethyl (CF₃) group is generally considered to be highly stable and chemically inert. However, recent advances in synthetic chemistry have provided methods for its modification, offering a novel approach to functionalizing the 1-(benzyloxy)-4,4,4-trifluorobutan-2-one scaffold.

Defluorinative Functionalization: It is possible to achieve selective C-F bond cleavage and subsequent functionalization. For example, trifluoromethyl ketones can be converted to difluoroenol phosphinates, which serve as surrogates for difluoroenolates. These intermediates can then undergo further reactions, such as aldol-type reactions or radical additions, effectively transforming the CF₃ group. researchgate.net

Conversion to Other Functional Groups: Methods have been developed for the conversion of the trifluoromethyl group into other functionalities. For instance, an efficient synthetic method allows for the transformation of an aromatic trifluoromethyl group into a ketone through C-F cleavage, although applying this to aliphatic systems presents a greater challenge. nih.gov

Nucleophilic Trifluoromethylation: While not a modification of the existing CF₃ group, it is relevant to note that the synthesis of trifluoromethyl ketones often involves the nucleophilic trifluoromethylation of esters or other carbonyl precursors using reagents like the Ruppert-Prakash reagent (Me₃SiCF₃) or fluoroform (HCF₃). beilstein-journals.org Understanding these synthetic routes can inform strategies for isotopic labeling or the introduction of modified fluorinated groups.

Interconversion to Other Fluorinated Functional Groups

The transformation of the trifluoromethyl group in 1-(benzyloxy)-4,4,4-trifluorobutan-2-one into other fluorinated functional groups is a key strategy for synthesizing novel chemical entities. These conversions often rely on defluorinative functionalization, a process that involves the cleavage of one or more C-F bonds and the concurrent formation of new bonds.

One prominent transformation is the conversion of trifluoromethyl ketones into gem-difluoroalkenes . These structures are of significant interest as they can act as mimics of ketones in biological systems with enhanced metabolic stability. chemistryviews.orgresearchgate.net A common method to achieve this is through a sequence of hydroboration and 1,2-elimination of the corresponding α,β-unsaturated trifluoromethyl compound. thieme-connect.com Another approach involves a photoredox-promoted radical/polar crossover reaction, which provides a convergent route to 1,1-difluoroalkene motifs under mild conditions. chemistryviews.org

Another important interconversion is the synthesis of α,α-difluoroketones . These compounds can be prepared from trifluoromethyl ketones through selective defluorination. For instance, the use of magnesium metal (Mg(0)) in the presence of trimethylsilyl chloride (TMSCl) can effectively convert trifluoromethyl ketones into 2,2-difluoro enol silyl ethers, which are synthetic equivalents of α,α-difluoro ketone enolates. rsc.org This reaction is believed to proceed through the formation of a ketyl radical anion, followed by fluoride elimination. rsc.org Visible light photoredox catalysis has also emerged as a powerful tool for the selective single C-F bond cleavage of trifluoromethyl ketones, leading to the formation of α,α-difluoroketone derivatives. researchgate.netnih.gov

The following table summarizes potential interconversion reactions of the trifluoromethyl group in 1-(benzyloxy)-4,4,4-trifluorobutan-2-one.

| Starting Material | Reagents and Conditions | Product | Functional Group Formed |

| 1-(Benzyloxy)-4,4,4-trifluorobutan-2-one | 1. Dehydration (to form α,β-unsaturated ketone) 2. Hydroboration (e.g., with B₂pin₂) 3. 1,2-Elimination (e.g., with K₂CO₃) | 1-(Benzyloxy)-4,4-difluorobut-1-en-2-one | gem-Difluoroalkene |

| 1-(Benzyloxy)-4,4,4-trifluorobutan-2-one | Mg(0), TMSCl in THF | 1-(Benzyloxy)-4,4-difluoro-2-(trimethylsilyloxy)but-1-ene | gem-Difluoroenol silyl ether |

| 1-(Benzyloxy)-4,4,4-trifluorobutan-2-one | Visible light photocatalyst, electron donor | 1-(Benzyloxy)-4,4-difluorobutan-2-one | α,α-Difluoroketone |

Cross-Coupling Reactions Involving the Fluorinated Carbon Center

Cross-coupling reactions that forge new carbon-carbon or carbon-heteroatom bonds at the fluorinated carbon center of 1-(benzyloxy)-4,4,4-trifluorobutan-2-one represent a significant challenge due to the high strength of the C-F bonds. However, advances in catalysis have begun to address the activation of such inert bonds.

The direct cross-coupling of trifluoromethyl ketones at the trifluoromethyl carbon is not a widely established transformation. Most cross-coupling reactions involving fluorinated compounds focus on aryl fluorides or vinyl fluorides. Nevertheless, the principles of C-F bond activation can be conceptually applied. Transition metal catalysts, particularly those based on palladium and nickel, are central to these strategies.

Potential Cross-Coupling Strategies:

Suzuki-type Coupling: While challenging, a Suzuki coupling could theoretically be achieved by activating a C-F bond of the trifluoromethyl group. This would involve the oxidative addition of a low-valent metal catalyst to a C-F bond, followed by transmetalation with an organoboron reagent and subsequent reductive elimination. The success of such a reaction would heavily depend on the development of highly active catalyst systems capable of cleaving the strong C-F bond. mdpi.com

Negishi-type Coupling: Similar to the Suzuki coupling, a Negishi-type reaction would involve an organozinc reagent as the coupling partner. The development of methods for the regioselective arylation of benzotrifluoride derivatives suggests that C-F activation in a trifluoromethyl group is feasible under specific conditions. ljmu.ac.uk

Sonogashira-type Coupling: A Sonogashira coupling would introduce an alkynyl group at the fluorinated carbon. This would require a palladium and copper co-catalyzed reaction, with the key challenge being the initial C-F bond activation of the trifluoromethyl ketone. researchgate.netorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction would form a C-N bond at the fluorinated carbon. The development of specialized ligands has been crucial for expanding the scope of Buchwald-Hartwig amination to include less reactive substrates, and similar innovations would be necessary for the activation of a C-F bond in a trifluoromethyl ketone. acs.orgwikipedia.org

The following table outlines hypothetical cross-coupling reactions involving the fluorinated carbon of 1-(benzyloxy)-4,4,4-trifluorobutan-2-one, based on the principles of C-F bond activation.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Hypothetical) | Product Type |

| Suzuki | Organoboron Reagent (R-B(OR)₂) | Palladium or Nickel complex with specialized ligand | α,α-Difluoro-α-alkyl/aryl ketone |

| Negishi | Organozinc Reagent (R-ZnX) | Palladium or Nickel complex with specialized ligand | α,α-Difluoro-α-alkyl/aryl ketone |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Palladium/Copper co-catalyst system | α,α-Difluoro-α-alkynyl ketone |

| Buchwald-Hartwig | Amine (R₂NH) | Palladium complex with specialized ligand | α,α-Difluoro-α-amino ketone |

It is important to note that the direct cross-coupling at the trifluoromethyl group of a ketone like 1-(benzyloxy)-4,4,4-trifluorobutan-2-one is a frontier in organofluorine chemistry and would require significant methodological development. The primary challenge remains the selective activation of a single C-F bond in the presence of the carbonyl group and other potentially reactive sites.

Advanced Spectroscopic and Structural Elucidation Techniques in Research on 1 Benzyloxy 4,4,4 Trifluorobutan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of 1-(benzyloxy)-4,4,4-trifluorobutan-2-one in solution. By analyzing the spectra of ¹H, ¹³C, and ¹⁹F nuclei, researchers can piece together the complete chemical structure and gain insights into dynamic processes.

One-dimensional NMR spectroscopy provides fundamental information about the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum is used to identify the hydrogen-containing fragments of the molecule. The benzyloxy group gives rise to characteristic signals: a singlet for the methylene (B1212753) protons (-CH₂-) typically found around 4.6 ppm and a multiplet pattern for the five aromatic protons of the phenyl group between 7.2 and 7.4 ppm. The methylene protons at the C3 position, adjacent to the carbonyl group, are expected to appear as a singlet around 4.3 ppm. The integration of these signals confirms the number of protons in each environment.

¹³C NMR: The carbon NMR spectrum reveals the carbon skeleton. The highly electronegative fluorine atoms significantly influence the chemical shifts of adjacent carbons. The carbonyl carbon (C2) is expected to appear around 195 ppm, while the trifluoromethyl carbon (C4) will be a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The C3 carbon, adjacent to the carbonyl, will also exhibit a quartet splitting due to two-bond coupling (²JCF). magritek.com The carbons of the benzyloxy group will appear in their typical regions.

¹⁹F NMR: As ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive. wikipedia.org For 1-(benzyloxy)-4,4,4-trifluorobutan-2-one, the three equivalent fluorine atoms of the trifluoromethyl group will produce a single signal, typically a singlet in a proton-decoupled spectrum, in the range of -75 to -80 ppm relative to a CFCl₃ standard. ucsb.edu The precise chemical shift provides information about the electronic environment of the CF₃ group. During a reaction, the appearance of new signals in the ¹⁹F NMR spectrum can indicate the formation of intermediates or byproducts. For instance, the formation of a hydrate (B1144303) or hemiketal at the carbonyl group would cause a noticeable upfield shift of the CF₃ signal. nih.gov

These 1D NMR techniques are invaluable for monitoring reaction progress. For example, in the synthesis of 1-(benzyloxy)-4,4,4-trifluorobutan-2-one from a corresponding ester, the disappearance of the ester's characteristic signals and the appearance of the ketone's signals in the ¹³C and ¹⁹F NMR spectra confirm the conversion. beilstein-journals.org

Table 1: Predicted 1D NMR Data for 1-(Benzyloxy)-4,4,4-trifluorobutan-2-one

| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) | ¹⁹F NMR (in CDCl₃) | |||||

|---|---|---|---|---|---|---|---|

| Position | Predicted δ (ppm) | Multiplicity | Position | Predicted δ (ppm) | Multiplicity | Position | Predicted δ (ppm) |

| Ar-H | 7.40-7.25 | m | C2 (C=O) | ~195 | q (³JCF) | CF₃ | ~ -78 |

| -OCH₂Ar | ~4.6 | s | Ar Cipso | ~137 | s | ||

| -COCH₂O- | ~4.3 | s | Ar Co/m/p | 129-128 | s | ||

| C4 (CF₃) | ~116 | q (¹JCF) | |||||

| -OCH₂Ar | ~74 | s | |||||

| C3 (-COCH₂O-) | ~70 | q (²JCF) |

For unambiguous assignment of all signals and confirmation of the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would primarily confirm the connectivity within the aromatic ring of the benzyl (B1604629) group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of each carbon atom that bears protons (CH, CH₂, CH₃). For instance, the proton signal at ~4.6 ppm would correlate with the benzylic carbon signal at ~74 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons (like the carbonyl carbon) and piecing together molecular fragments. Key expected correlations for 1-(benzyloxy)-4,4,4-trifluorobutan-2-one include:

The methylene protons at C3 (~4.3 ppm) correlating to the carbonyl carbon C2 (~195 ppm) and the benzylic carbon (-OCH₂Ar).

The benzylic protons (~4.6 ppm) correlating to the C3 carbon and the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining conformation and stereochemistry. A NOESY spectrum could show through-space correlation between the benzylic protons and the ortho protons of the phenyl ring.

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For 1-(benzyloxy)-4,4,4-trifluorobutan-2-one (C₁₁H₁₁F₃O₂), the calculated exact mass is 232.0711 g/mol . An experimental HRMS measurement matching this value to within a few parts per million provides unambiguous confirmation of the compound's elemental composition.

HRMS is also used to analyze fragmentation patterns, which gives structural information. Under electron ionization (EI), ketones often undergo alpha-cleavage, where the bond adjacent to the carbonyl group breaks. libretexts.org For this molecule, two primary alpha-cleavage pathways are expected:

Cleavage between C2 and C3, leading to the loss of the benzyloxymethyl radical and formation of the trifluoroacetyl cation [CF₃CO]⁺ (m/z 97).

Cleavage between C1 and C2, leading to the loss of the trifluoromethyl radical and formation of the [M-CF₃]⁺ ion (m/z 163.0757).

Another very common fragmentation pathway would be the formation of the stable benzyl cation [C₇H₇]⁺ at m/z 91. The presence of these specific fragments in the mass spectrum provides strong evidence for the structure of the parent molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Progress Tracking

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

For 1-(benzyloxy)-4,4,4-trifluorobutan-2-one, the IR spectrum would be dominated by several key absorption bands:

C=O Stretch: The carbonyl group of a ketone typically shows a strong, sharp absorption band around 1715 cm⁻¹. However, the powerful electron-withdrawing effect of the adjacent trifluoromethyl group shifts this band to a higher frequency, expected in the range of 1750-1780 cm⁻¹. utdallas.edu This shift is a characteristic feature of α-trifluoromethyl ketones.

C-F Stretches: The carbon-fluorine bonds of the CF₃ group will produce very strong and characteristic absorption bands in the 1100-1300 cm⁻¹ region.

C-O Stretch: The ether linkage (C-O-C) will show a stretching vibration in the 1070-1150 cm⁻¹ range.

Aromatic Bands: The benzyl group will exhibit aromatic C-H stretching vibrations just above 3000 cm⁻¹ and aromatic C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region.

IR spectroscopy is an excellent tool for tracking reaction progress. For instance, in a reaction to reduce the ketone to an alcohol, the disappearance of the strong C=O stretching band around 1760 cm⁻¹ and the appearance of a broad O-H stretching band around 3400 cm⁻¹ would clearly indicate the conversion.

Table 2: Characteristic IR Absorption Bands for 1-(Benzyloxy)-4,4,4-trifluorobutan-2-one

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3030 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| C=O (CF₃ Ketone) | Stretch | 1750 - 1780 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

| C-F | Stretch | 1100 - 1300 | Very Strong |

| C-O (Ether) | Stretch | 1070 - 1150 | Strong |

X-ray Crystallography of Key Derivatives for Absolute Configuration and Conformational Analysis

While 1-(benzyloxy)-4,4,4-trifluorobutan-2-one is a liquid at room temperature, its structure in the solid state can be definitively determined through X-ray crystallography of a suitable crystalline derivative. Trifluoromethyl ketones can be challenging to crystallize directly, but derivatives such as hydrates, hemiketals, or more complex adducts often form well-defined crystals. nih.gov

For instance, the crystal structure of a related compound, 4-[4-(benzyloxy)phenyl]-1,1,1-trifluoro-4-hydroxybut-3-en-2-one, has been reported. researchgate.net The analysis revealed that the molecule exists in its enol form in the solid state and features a strong intramolecular hydrogen bond. researchgate.net This type of analysis provides precise, unambiguous data on bond lengths, bond angles, and torsional angles.

Should a chiral center be introduced into the molecule, for example, by asymmetric reduction of the ketone, X-ray crystallography of the resulting alcohol (or a derivative) would be the ultimate method for determining its absolute configuration. The three-dimensional arrangement of atoms in the crystal lattice, determined by this technique, provides incontrovertible proof of the compound's stereochemistry and preferred conformation in the solid state.

Q & A

Q. What are the standard synthetic routes for 1-(Benzyloxy)-4,4,4-trifluorobutan-2-one?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

- Nucleophilic substitution : Benzyloxy groups can be introduced to fluorinated intermediates using sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or DMSO .

- Palladium-catalyzed coupling : Cross-coupling reactions with trifluoromethyl-containing precursors may employ palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres . Optimization often involves adjusting reaction time (12–24 hrs) and temperature (60–100°C) to improve yields.

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm benzyloxy (-OCH₂C₆H₅) and trifluorobutane backbone signals. The CF₃ group typically appears as a quartet in ¹⁹F NMR .

- IR spectroscopy : Stretching vibrations for ketone (C=O, ~1700 cm⁻¹) and benzyl ether (C-O, ~1100 cm⁻¹) groups .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₁H₁₁F₃O₂) .

Q. What safety protocols should be followed during handling?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of vapors, as acute toxicity data are limited .

- Storage : Keep in sealed containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictions in reaction yields under varying conditions be resolved?

Discrepancies often arise from competing pathways. For example:

- Solvent effects : Polar solvents (e.g., DMSO) may favor SN2 mechanisms, while non-polar solvents (toluene) promote radical intermediates .

- Catalyst loading : Palladium catalyst amounts (1–5 mol%) can influence cross-coupling efficiency. Low loading may lead to incomplete conversion, while excess catalyst increases side reactions . Mitigation involves kinetic studies (e.g., in situ monitoring via TLC or GC-MS) and computational modeling (DFT) to identify rate-limiting steps .

Q. How to design experiments to probe the compound’s reactivity in ring-expansion reactions?

- Acid-catalyzed cyclization : Treat the compound with para-toluenesulfonic acid (PTSA) in benzene to form cyclobutane derivatives, as demonstrated in analogous systems .

- Ring-opening assays : React with nucleophiles (e.g., Grignard reagents) to study regioselectivity. For example, methylmagnesium bromide may attack the ketone or benzyloxy group, depending on steric hindrance .

Q. What factors influence the compound’s stability under acidic or basic conditions?

- Acidic conditions : The benzyloxy group is prone to cleavage via protonation of the ether oxygen, forming benzyl alcohol and a trifluoroketone intermediate .

- Basic conditions : The α-proton to the ketone may deprotonate, leading to enolate formation and potential dimerization. Stabilize with aprotic solvents (e.g., THF) and low temperatures (0–5°C) .

Q. How can this compound be utilized in synthesizing fluorinated heterocycles?

- Pyrazole synthesis : React with hydrazines (e.g., NH₂NH₂) to form trifluoromethyl-substituted pyrazoles, leveraging the ketone’s electrophilicity .

- Coupling with aryl boronic acids : Suzuki-Miyaura reactions can introduce aromatic groups, creating biaryl structures for drug-discovery scaffolds .

Q. What role does the compound play in medicinal chemistry research?

- Pharmacophore development : The trifluoromethyl group enhances metabolic stability and bioavailability in lead compounds .

- Antimicrobial assays : Derivatives have been screened against bacterial models (e.g., E. coli) via broth microdilution to determine minimum inhibitory concentrations (MICs) .

Methodological Notes

- Data validation : Cross-reference NMR shifts with PubChem CID 67589 for consistency .

- Contradiction management : Compare synthetic outcomes with literature from J. Org. Chem. (e.g., Bumgardner et al., 1986) to identify protocol deviations .

- Safety compliance : Follow GHS guidelines for waste disposal to avoid environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.